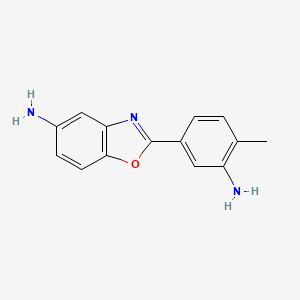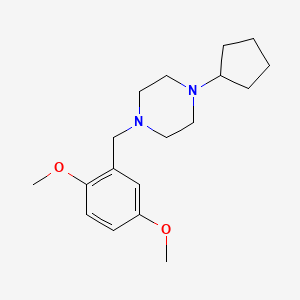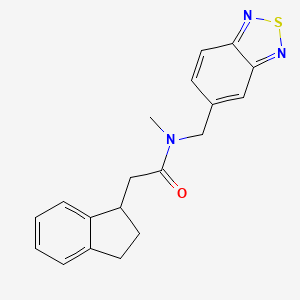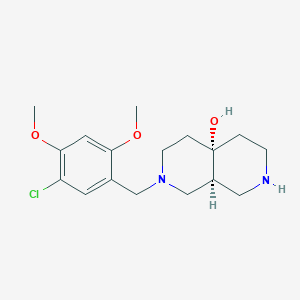![molecular formula C16H18N2O3S2 B5634792 4-{[4-(6-methoxypyridin-2-yl)phenyl]sulfonyl}thiomorpholine](/img/structure/B5634792.png)
4-{[4-(6-methoxypyridin-2-yl)phenyl]sulfonyl}thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of compounds that are of interest due to their structural complexity and potential functionalities. These compounds are often explored for their unique properties which can be applied in various fields such as materials science, pharmacology, and chemical synthesis.
Synthesis Analysis
The synthesis of complex molecules like "4-{[4-(6-methoxypyridin-2-yl)phenyl]sulfonyl}thiomorpholine" typically involves multiple steps, including the formation of the core structure followed by the addition of functional groups. A related synthesis approach involves the reaction of quinazolinone derivatives with chlorosulfonic acid followed by amidation, indicating a multi-step synthetic pathway that could be adapted for the synthesis of our compound of interest (Hayun et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their chemical behavior. X-ray diffraction analysis is a common technique used for this purpose, revealing the arrangement of atoms within the molecule and any potential for intramolecular or intermolecular interactions, as seen in related compounds (Askerov et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving compounds with thiomorpholine structures can vary widely depending on the functional groups present. For example, reactions involving sulfonamide groups can lead to the formation of novel heterocyclic compounds with potential biological activity (Sreerama et al., 2020). This suggests that our compound could participate in various chemical transformations, leading to the synthesis of biologically active molecules.
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and boiling point, are influenced by its molecular structure. Compounds similar to our subject of interest have been analyzed for their crystal structures, which in turn provides insight into their physical properties, including stability and solubility (Ferguson et al., 1999).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the functional groups present in the compound. For example, the sulfonyl group is known for its role in sulfonation reactions, which can significantly alter the chemical behavior of the compound (Smirnov et al., 1971).
Wirkmechanismus
Zukünftige Richtungen
The future research directions for this compound could be vast, depending on its intended use. If it shows promising biological activity, it could be further optimized and studied as a potential drug . Alternatively, if it has unique chemical properties, it could be used as a building block in the synthesis of other complex molecules.
Eigenschaften
IUPAC Name |
4-[4-(6-methoxypyridin-2-yl)phenyl]sulfonylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-21-16-4-2-3-15(17-16)13-5-7-14(8-6-13)23(19,20)18-9-11-22-12-10-18/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJZOWYHDFUPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC=C(C=C2)S(=O)(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(6-Methoxypyridin-2-yl)phenyl]sulfonyl}thiomorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5634710.png)

![methyl 4-({[4-(2-fluorophenoxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5634729.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5634732.png)
![(1S*,5R*)-3-benzoyl-6-[3-(methylsulfonyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5634737.png)

![(4aR*,7aS*)-1-ethyl-4-[4-(1,3-oxazol-5-yl)benzoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5634745.png)

![2-[(mesitylmethyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5634763.png)
![9-(1H-indol-5-ylcarbonyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634770.png)
![4-{[3-chloro-4-(4-methylphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5634774.png)
![1-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5634777.png)

![1-[5-(5-methoxypyridin-3-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5634791.png)